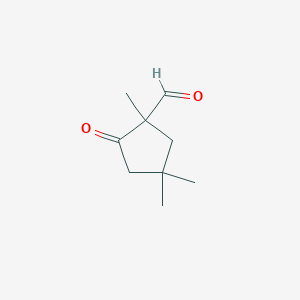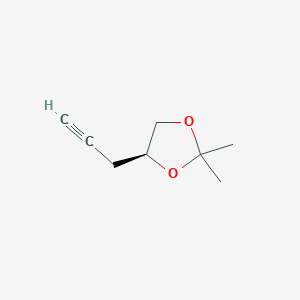![molecular formula C10H15IO B13474793 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-Iodobicyclo[111]pentan-1-yl}oxane is a chemical compound characterized by the presence of an iodinated bicyclo[111]pentane ring attached to an oxane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane typically involves the reaction between alkyl iodides and propellane. This reaction is performed under light-enabled conditions, which do not require catalysts, initiators, or additives. The reaction is clean and efficient, often yielding products with around 90% purity that can be used directly in further transformations .
Industrial Production Methods
The industrial production of this compound can be scaled up to milligram, gram, and even kilogram quantities using the same light-enabled reaction between alkyl iodides and propellane. This method is advantageous due to its simplicity and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired transformation but often involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism by which 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane exerts its effects involves interactions with molecular targets and pathways. The bicyclo[1.1.1]pentane ring can mimic the para-substituted benzene ring, allowing it to interact with biological molecules in a similar manner. This mimicry can influence various biochemical pathways and molecular targets, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile
- 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
Uniqueness
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane is unique due to its combination of the iodinated bicyclo[1.1.1]pentane ring and the oxane moiety. This structure provides distinct chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C10H15IO |
|---|---|
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)oxane |
InChI |
InChI=1S/C10H15IO/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8/h8H,1-7H2 |
Clave InChI |
XPWPGEOIZMUZTB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C23CC(C2)(C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)

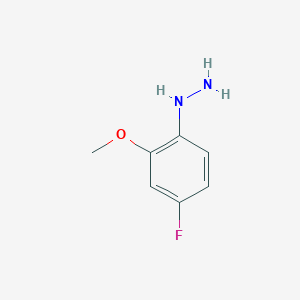
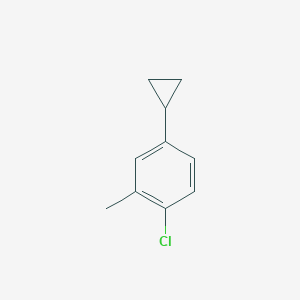

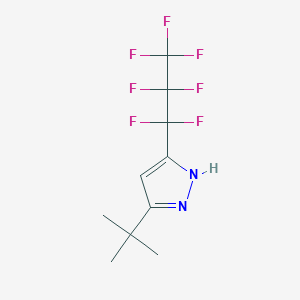
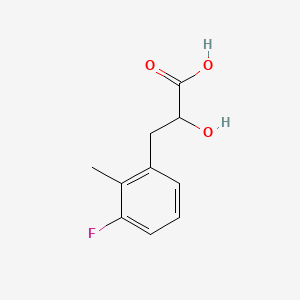
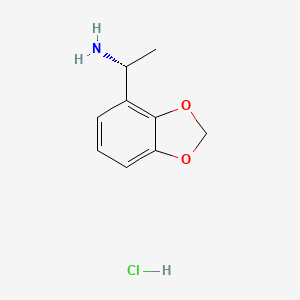

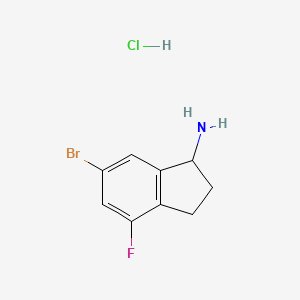
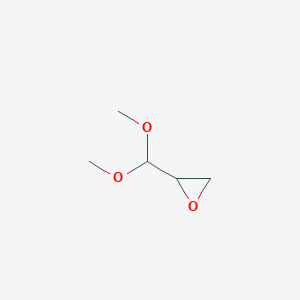
![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
